3-(Methylthio)propyl isothiocyanate
Overview
Description
Iberverin is a naturally occurring isothiocyanate compound predominantly found in the seeds of oxheart cabbageIberverin has garnered significant attention due to its potential anticancer properties, particularly in the treatment of hepatocellular carcinoma and lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iberverin can be synthesized through the hydrolysis of its precursor glucosinolate, glucoiberverin. The hydrolysis process involves the enzyme myrosinase, which catalyzes the conversion of glucoiberverin to iberverin. This reaction typically occurs under mild conditions, such as room temperature and neutral pH .
Industrial Production Methods
Industrial production of iberverin involves the extraction of glucoiberverin from plant sources, followed by enzymatic hydrolysis. The extraction process may include methods such as solvent extraction or supercritical fluid extraction to isolate the glucosinolate. The hydrolysis step is then carried out using purified myrosinase enzyme to ensure high yield and purity of iberverin .
Chemical Reactions Analysis
Types of Reactions
Iberverin undergoes several types of chemical reactions, including:
Oxidation: Iberverin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of iberverin can lead to the formation of thiols.
Substitution: Iberverin can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with iberverin under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Thioureas and carbamates.
Scientific Research Applications
Iberverin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Investigated for its anticancer properties, particularly in the treatment of hepatocellular carcinoma and lung cancer.
Industry: Utilized in the development of natural pesticides and as a bioactive ingredient in functional foods.
Mechanism of Action
Iberverin exerts its effects primarily through the induction of oxidative stress and DNA damage in cancer cells. It promotes the generation of reactive oxygen species, leading to mitochondrial dysfunction and apoptosis. Additionally, iberverin induces cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation. The molecular targets of iberverin include various signaling pathways involved in apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Iberverin is structurally similar to other isothiocyanates such as sulforaphane and erucin. it exhibits unique properties that distinguish it from these compounds:
Sulforaphane: Known for its potent anticancer and antioxidant activities, sulforaphane is derived from glucoraphanin.
Erucin: A reduced analog of sulforaphane, erucin shares similar pharmacokinetic properties with iberverin.
Similar Compounds
Properties
IUPAC Name |
1-isothiocyanato-3-methylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKSCZJUIURGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047132 | |
Record name | 3-(Methylthio)propyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Raddish-like, irritating aroma | |
Record name | 3-Methylthiopropyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
254.00 °C. @ 760.00 mm Hg | |
Record name | Ibervirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 3-Methylthiopropyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.099-1.105 | |
Record name | 3-Methylthiopropyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
505-79-3 | |
Record name | 3-Methylthiopropyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iberverin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-isothiocyanato-3-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Methylthio)propyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylthiopropyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBERVERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTT13BN94Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ibervirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is iberverin and where is it found?
A: Iberverin is an isothiocyanate (ITC) naturally occurring primarily in plants of the Brassicaceae family, such as oxheart cabbage (Brassica oleracea var. capitata) [, , ].
Q2: How does iberverin exert its biological effects?
A2: Iberverin exhibits antineoplastic activities against human hepatocellular carcinoma (HCC) through multiple mechanisms:
- DNA Damage and Cell Cycle Arrest: Iberverin induces DNA damage in HCC cells, leading to cell cycle arrest at the G2/M phase []. This prevents the cells from dividing and proliferating.
- Mitochondrial-Mediated Apoptosis: Iberverin triggers apoptosis, a programmed cell death pathway, by acting on mitochondria []. This involves increasing intracellular reactive oxygen species (ROS) formation and depleting glutathione, ultimately leading to cell death.
- Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) Activation: Iberverin activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress []. This activation leads to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS) [].
- Stringent Response Induction: Iberverin, like other ITCs, induces the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate [(p)ppGpp] []. This response is triggered by amino acid starvation, which seems to be induced by iberverin via a mechanism potentially involving glycine [].
Q3: What is the structural characterization of iberverin?
A3: Although the provided abstracts don't provide specific spectroscopic data, we can infer the following:
- Structure: Iberverin is a sulfur-containing organic compound. It is a lower structure-related homologue of sulforaphane, exhibiting different sulfur oxidation states [].
Q4: What is known about the structure-activity relationship (SAR) of iberverin and related compounds?
A: Studies comparing the Nrf2-inducing activity of iberverin, iberin, and cheirolin, which have different sulfur oxidation states, showed that all three compounds significantly induced Nrf2 nuclear translocation and downstream gene expression []. This suggests that the sulfur oxidation state may not drastically alter their ability to activate this pathway.
Q5: What are the in vitro and in vivo effects of iberverin?
A:
- Anti-cancer activity: Iberverin inhibits the growth of human hepatocellular carcinoma (HCC) cells [], lung cancer cells [], and A549 lung adenocarcinoma cells [] in a dose-dependent manner.
- Apoptosis induction: Iberverin induces apoptosis in A549 cells, as evidenced by increased early and late apoptosis/necrosis and activation of caspases-3, -8, and -9 [].
- Anti-leishmanial activity: The glucosinolate glucoiberverin, which can be hydrolyzed to iberverin, has shown promising anti-leishmanial activity against Leishmania major promastigotes and amastigotes [].
- Antimicrobial activity: While not directly tested, iberverin, along with other ITCs, showed synergistic antimicrobial effects when combined with sulforaphane against Escherichia coli []. This effect was linked to stringent response induction and could potentially be relevant for pathogenic bacteria like enterohemorrhagic Escherichia coli (EHEC) [].
- Anti-cancer activity: Iberverin hampered tumorigenicity in a HCC in vivo model [].
- Induction of phase II detoxification enzymes: Iberverin, even at low doses (40 micromol/kg/day), significantly increased glutathione S-transferase (GST) and quinone reductase (QR) activities in the duodenum, forestomach, and urinary bladder of rats []. This induction was comparable to other ITCs tested, highlighting its potential as a chemopreventive agent.
Q6: How stable is iberverin and what are the implications for its applications?
A: While specific data regarding iberverin's stability under various conditions is not provided in the abstracts, its presence in cooked Brassica vegetables depends on the cooking method. Sous vide cooking, for example, retains glucosinolates but limits their conversion to isothiocyanates like iberverin due to enzyme inactivation []. Adding myrosinase-rich sources like mustard seeds during cooling enhances isothiocyanate formation [], suggesting potential strategies for preserving or enhancing iberverin content in food.
Q7: How is iberverin metabolized in the human body?
A7: While the abstracts lack specific information on iberverin metabolism, research on its glucosinolate precursor, glucoiberin, sheds light on its biotransformation:
- Bacterial metabolism: Certain human gut bacteria, particularly Enterobacteriaceae and some Escherichia coli strains, can metabolize glucoiberin [, ]. E. coli VL8, for example, can convert glucoiberin to glucoerucin, ultimately yielding iberverin and its nitrile derivative [].
- Absorption: Studies using ileostomy patients suggest that sulforaphane, a related ITC, is rapidly absorbed in the upper digestive tract []. While this data cannot be directly extrapolated to iberverin, it indicates that absorption of related compounds can be efficient.
Q8: Are there analytical methods to detect and quantify iberverin?
A: Gas chromatography-mass spectrometry (GC-MS) is a common technique to analyze isothiocyanates, including iberverin, in various matrices like plant tissues and seed meals [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.